Reduced Multi-Organ Carcinogenicity: N,N-Dimethylation Narrows the Tumor Target Spectrum Relative to MDA and ODA
In a direct comparative NCI bioassay, dietary administration of 4,4′-methylenebis(N,N-dimethylaniline) to inbred F344 rats induced thyroid lesions (hyperplasia, adenomas, and carcinomas) in both sexes. In contrast, 4,4′-oxydianiline (ODA) produced adenomas and carcinomas in the thyroid, neoplastic nodules/carcinomas in the liver, and harderian gland adenomas in mice. 4,4′-methylenedianiline (MDA) increased neoplasms of both the thyroid and liver [1]. This narrower tumor target spectrum for the N,N-dimethylated compound is a quantifiable toxicological differentiator for procurement decisions where carcinogenic potency across multiple organs is a selection criterion.
| Evidence Dimension | Carcinogenic target organ spectrum in rodent bioassay |
|---|---|
| Target Compound Data | Thyroid: hyperplasia, adenomas, carcinomas (F344 rats, both sexes); Liver: not reported as a target |
| Comparator Or Baseline | MDA: Thyroid + Liver neoplasms (F344 rats, B6C3F1 mice); ODA: Thyroid + Liver + Harderian gland adenomas (F344 rats, B6C3F1 mice) |
| Quantified Difference | Target compound restricted to thyroid carcinogenicity vs. MDA (2 organ sites) and ODA (≥3 organ sites); formal incidence rate differences not tabulated in abstract |
| Conditions | Dietary exposure, inbred F344 rats and B6C3F1 mice, 1984 NCI bioassay protocol |
Why This Matters
Procurement for applications with stringent toxicological risk assessment (e.g., dye intermediates with potential human exposure) favors compounds with fewer target organs for carcinogenicity.
- [1] Weisburger, E. K., Murthy, A. S., Lilja, H. S., & Lamb, J. C. (1984). Neoplastic response of F344 rats and B6C3F1 mice to the polymer and dyestuff intermediates 4,4′-methylenebis(N,N-dimethyl)-benzenamine, 4,4′-oxydianiline, and 4,4′-methylenedianiline. J Natl Cancer Inst, 72(6), 1457–1463. View Source
